molecular formula C8H16ClNO B1345676 2-chloro-N,N-diisopropylacetamide CAS No. 7403-66-9

2-chloro-N,N-diisopropylacetamide

Cat. No.: B1345676
CAS No.: 7403-66-9
M. Wt: 177.67 g/mol
InChI Key: CPQZQZNYTZXXBB-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diisopropylacetamide is an organic compound with the molecular formula C8H16ClNO. It is a chlorinated amide, characterized by the presence of a chlorine atom attached to the acetamide group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-N,N-diisopropylacetamide can be synthesized through the reaction of N,N-diisopropylamine with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N,N-diisopropylacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form N,N-diisopropylacetamide and hydrochloric acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in an aprotic solvent like dimethylformamide.

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Corresponding substituted amides.

    Hydrolysis: N,N-diisopropylacetamide and hydrochloric acid.

    Reduction: N,N-diisopropyl-2-chloroethanol.

Scientific Research Applications

2-Chloro-N,N-diisopropylacetamide is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of other organic compounds.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-diisopropylacetamide involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various chemical syntheses and research applications.

Comparison with Similar Compounds

    N,N-Diisopropylacetamide: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    2-Chloroacetamide: Contains a chlorine atom but lacks the bulky isopropyl groups, affecting its steric properties and reactivity.

Uniqueness: 2-Chloro-N,N-diisopropylacetamide is unique due to the presence of both the chlorine atom and the bulky isopropyl groups. This combination imparts specific reactivity and steric properties, making it valuable in selective chemical reactions and research applications.

Properties

IUPAC Name

2-chloro-N,N-di(propan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO/c1-6(2)10(7(3)4)8(11)5-9/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQZQZNYTZXXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224839
Record name Acetamide, 2-chloro-N,N-diisopropyl-
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Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7403-66-9
Record name 2-Chloro-N,N-bis(1-methylethyl)acetamide
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Record name Acetamide, 2-chloro-N,N-diisopropyl-
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Record name 7403-66-9
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Record name Acetamide, 2-chloro-N,N-diisopropyl-
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Record name 2-chloro-N,N-bis(propan-2-yl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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